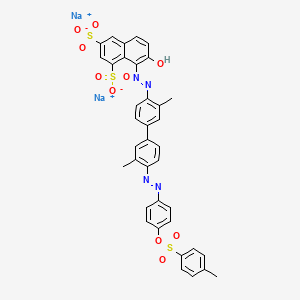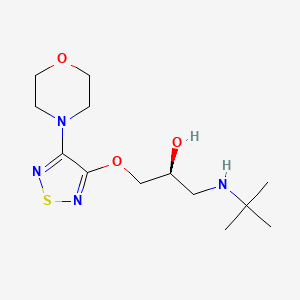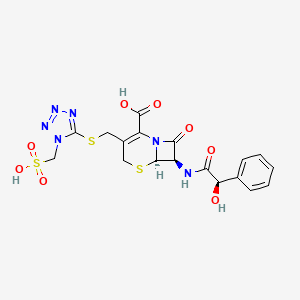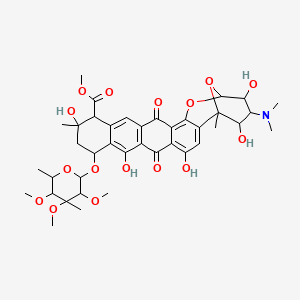![molecular formula C22H26FN3O2 B1209307 1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one CAS No. 34104-74-0](/img/structure/B1209307.png)
1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a fluorophenyl group
Méthodes De Préparation
The synthesis of 1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can be used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one include other benzimidazole derivatives and piperidine-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorophenyl group with a benzimidazole core, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
34104-74-0 |
|---|---|
Formule moléculaire |
C22H26FN3O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-[1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H26FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18,21,27H,3,6,11-15H2,(H,24,28) |
Clé InChI |
MTEKHJOHUOHRQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)O |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)O |
Synonymes |
1-(1-(4-(4-fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one 2H-Benzimidazol-2-one, 1-(1-(4-(4-fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro- TVX Q 5402 TVX Q-5402 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














